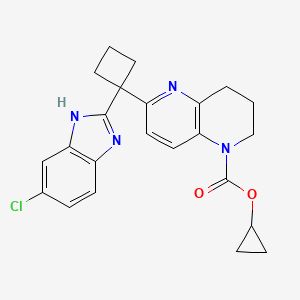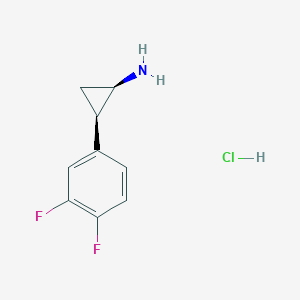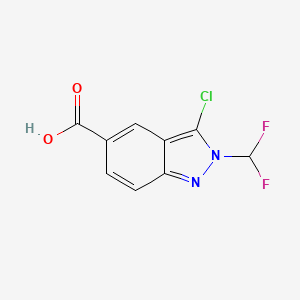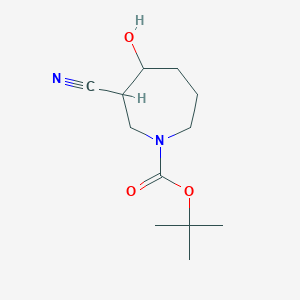
3-(Iodomethyl)-1-methyl-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Iodomethyl)-1-methyl-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The iodomethyl group attached to the piperidine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride typically involves the iodination of 1-methyl-piperidine. One common method is the reaction of 1-methyl-piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-(Iodomethyl)-1-methyl-piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-alkylated piperidine derivative, while oxidation can produce N-oxides.
科学的研究の応用
3-(Iodomethyl)-1-methyl-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with biological targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
1-Methyl-piperidine: Lacks the iodomethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)-1-methyl-piperidine hydrochloride: Similar structure but with a chloromethyl group instead of an iodomethyl group, leading to different reactivity and applications.
3-(Bromomethyl)-1-methyl-piperidine hydrochloride: Contains a bromomethyl group, which has different reactivity compared to the iodomethyl group.
Uniqueness
The presence of the iodomethyl group in 3-(Iodomethyl)-1-methyl-piperidine hydrochloride makes it particularly useful for certain types of chemical reactions, such as nucleophilic substitution. This unique feature allows for the synthesis of a wide range of derivatives and applications in various fields.
特性
分子式 |
C7H15ClIN |
|---|---|
分子量 |
275.56 g/mol |
IUPAC名 |
3-(iodomethyl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H14IN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
InChIキー |
MIMUQOBLIVSNMC-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)CI.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)


![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)




![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)




